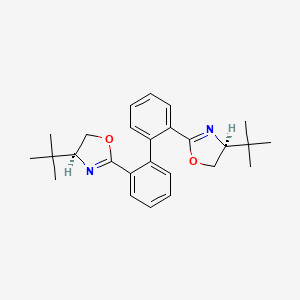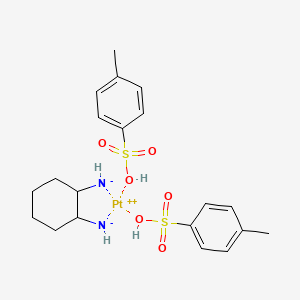
(2S)-4-Mercaptopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Mercaptopyrrolidine-2-carboxylic acid is a sulfur-containing amino acid derivative It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is further connected to a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Mercaptopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of a suitable pyrrolidine derivative.
Introduction of the Mercapto Group: The mercapto group is introduced through nucleophilic substitution reactions, often using thiol-containing reagents.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylation agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives with altered functional groups.
Substitution: The mercapto group can participate in substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation of the mercapto group.
Sulfonic Acids: Formed through further oxidation.
Substituted Pyrrolidines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(2S)-4-Mercaptopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating diseases related to sulfur metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-4-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in sulfur metabolism, such as cysteine synthase.
Pathways: Participates in the biosynthesis of sulfur-containing compounds and in redox reactions within cells.
Comparación Con Compuestos Similares
Cysteine: Another sulfur-containing amino acid with similar biochemical properties.
Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.
Methionine: An essential amino acid containing sulfur.
Uniqueness: (2S)-4-Mercaptopyrrolidine-2-carboxylic acid is unique due to its specific structural configuration and the presence of both a mercapto group and a pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other sulfur-containing amino acids.
Propiedades
Número CAS |
55309-60-9 |
|---|---|
Fórmula molecular |
C5H9NO2S |
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
(2S)-4-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3?,4-/m0/s1 |
Clave InChI |
OYNANFOWNSGDJL-BKLSDQPFSA-N |
SMILES isomérico |
C1[C@H](NCC1S)C(=O)O |
SMILES canónico |
C1C(CNC1C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




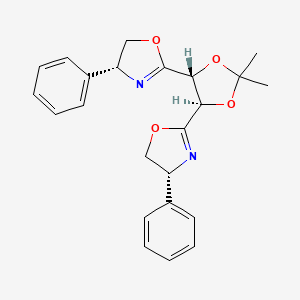
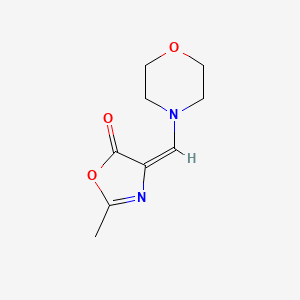
![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

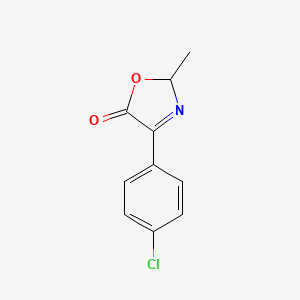

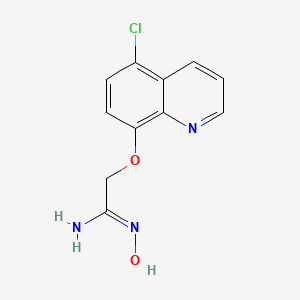
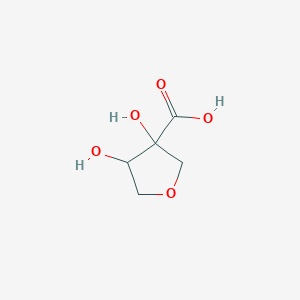

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
